Naxagolide hydrochloride
Overview
Description
- Its chemical formula is C15H22ClNO2 , with a molecular weight of 283.79 g/mol .
- This compound has been studied primarily in the context of Parkinson’s disease .
Naxagolide Hydrochloride: (CAS No. 99705-65-4) is an agonist of the dopamine D2 receptor.
Preparation Methods
- Synthetic Routes : The synthetic routes for Naxagolide Hydrochloride are not widely documented. it is typically prepared through chemical synthesis.
- Reaction Conditions : Specific reaction conditions are not readily available in the literature.
- Industrial Production : Information on industrial-scale production methods is limited.
Chemical Reactions Analysis
- Reactivity : Naxagolide Hydrochloride likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions : Unfortunately, detailed information about common reagents and conditions specific to this compound reactions is scarce.
- Major Products : The major products resulting from these reactions remain unspecified.
Scientific Research Applications
- Medicine : Naxagolide Hydrochloride has been investigated for its potential in treating Parkinsonism .
- Biology and Chemistry : Further research is needed to explore its broader applications in these fields.
Mechanism of Action
- Naxagolide Hydrochloride’s mechanism of action involves binding to dopamine D2 receptors.
- It modulates dopaminergic pathways, affecting neurotransmission and potentially alleviating Parkinson’s symptoms.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not readily available.
- Similar Compounds : While Naxagolide Hydrochloride stands out for its D2 receptor agonist activity, other related compounds remain unspecified.
Biological Activity
Naxagolide hydrochloride, also known as MK-458, is a compound recognized primarily for its role as a selective dopamine D2/D3 receptor agonist. Initially explored for the treatment of Parkinson's disease, its development was halted; however, it has since been repurposed for various research applications, particularly in neuroimaging.
- Molecular Formula : C₁₅H₂₂ClNO₂
- Molecular Weight : 283.79 g/mol
- CAS Number : 99705-65-4
This compound functions by selectively binding to dopamine D2 and D3 receptors, mimicking the action of dopamine. This agonistic activity leads to modulation of neurotransmitter release and neuronal activity, which is crucial in understanding its potential therapeutic effects in neurological disorders.
Dopamine Receptor Agonism
Naxagolide exhibits high affinity for both D2 and D3 receptors, with reported Ki values of 0.24 nM for DRD2 and 0.6 nM for DRD3 . This selectivity is significant in the context of Parkinson's disease and other dopamine-related disorders.
Imaging Applications
The compound has been developed as a radiotracer for positron emission tomography (PET) imaging. Specifically, the C-11 labeled version [(11)C]-(+)-PHNO has demonstrated potential in visualizing high-affinity states of dopamine receptors in vivo. Studies indicate that this radiotracer is particularly effective in imaging D3 receptors compared to conventional ligands like raclopride .
Case Studies
- Parkinson's Disease : Initial studies aimed at evaluating Naxagolide's efficacy in treating Parkinson's disease showed promise but were discontinued due to insufficient clinical outcomes. However, its mechanism provided valuable insights into dopamine receptor function .
- Neuroimaging : A notable study explored the relationship between social attachment and dopamine receptor availability using [(11)C]-(+)-PHNO in healthy humans. This research highlighted the utility of Naxagolide as a tool for understanding social behaviors through neurobiological pathways .
Comparative Analysis with Similar Compounds
Compound | Target Receptors | Ki (nM) | Clinical Use |
---|---|---|---|
Naxagolide | D2/D3 | 0.24/0.6 | Research in Parkinson's |
Pramipexole | D2 | ~1 | Parkinson's treatment |
Ropinirole | D2/D3 | ~0.5 | Parkinson's treatment |
Rotigotine | D2 | ~1 | Transdermal delivery for Parkinson's |
Naxagolide’s unique receptor binding profile distinguishes it from other dopamine agonists, making it particularly useful in both therapeutic and research settings.
Properties
IUPAC Name |
(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEACMQMRLNNIL-CTHHTMFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60244221 | |
Record name | Naxagolide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99705-65-4 | |
Record name | Naxagolide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99705-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naxagolide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naxagolide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAXAGOLIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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